molecular formula C10H11FN2O2 B1488071 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid CAS No. 2001407-08-3

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid

Cat. No.: B1488071
CAS No.: 2001407-08-3
M. Wt: 210.2 g/mol
InChI Key: LSOYHFICUUMQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a fluorinated pyridine derivative. The presence of fluorine atoms in the compound imparts unique physical, chemical, and biological properties. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate to yield the fluorinated aromatic compound . Another method is the Umemoto reaction, which uses hypervalent iodine reagents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid has several scientific research applications:

Properties

IUPAC Name

2-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-7-3-5-13(6-7)9-8(10(14)15)2-1-4-12-9/h1-2,4,7H,3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOYHFICUUMQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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